molecular formula C20H21N5O B2384424 (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone CAS No. 1421493-58-4

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone

カタログ番号: B2384424
CAS番号: 1421493-58-4
分子量: 347.422
InChIキー: KGPTZKCBNNBLLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic organic molecule featuring a pyridazine core substituted with a 1H-pyrrole group at the 6-position. The pyridazine ring is further linked to a piperazine moiety, which is acylated by an m-tolyl methanone group. Its synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution for pyridazine functionalization, followed by piperazine coupling and subsequent ketone formation.

特性

IUPAC Name

(3-methylphenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-16-5-4-6-17(15-16)20(26)25-13-11-24(12-14-25)19-8-7-18(21-22-19)23-9-2-3-10-23/h2-10,15H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPTZKCBNNBLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone, characterized by its unique structural components, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound features several key structural elements:

  • Piperazine moiety : Known for its versatility in drug design.
  • Pyridazine ring : Often associated with various pharmacological activities.
  • Pyrrole group : Frequently linked to neuroprotective effects.
  • m-Tolyl substituent : Potentially influencing lipophilicity and receptor interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone. For instance:

  • Cytotoxicity Studies : The compound exhibited significant cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range (0.75–4.15 µM) .
  • Mechanisms of Action : It appears to induce apoptosis and inhibit angiogenesis through diverse molecular pathways, including tubulin polymerization and protein kinase signaling .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Broad-Spectrum Efficacy : Preliminary tests indicate activity against both bacterial and viral pathogens, suggesting potential for development as an antiviral or antibacterial agent .

Neuroprotective Effects

Given the presence of the pyrrole ring, there is speculation regarding its neuroprotective properties:

  • Mechanistic Insights : Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis, indicating a possible avenue for research in neurodegenerative diseases .

Case Studies

  • In Vivo Efficacy : In a study involving a breast cancer mouse model, derivatives of compounds related to (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone demonstrated substantial tumor growth inhibition without systemic toxicity, highlighting their therapeutic potential .
  • Structure Activity Relationship (SAR) : Detailed SAR analyses have shown that modifications on the piperazine and pyridazine rings can significantly enhance biological activity, guiding future synthetic efforts .

Data Summary

Compound NameBiological ActivityMechanism of ActionReference
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanoneAnticancer, AntimicrobialApoptosis induction, Angiogenesis inhibition
Similar DerivativesCytotoxicity against cancer cell linesTubulin polymerization inhibition
Pyrrole-based CompoundsNeuroprotectionOxidative stress reduction

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s closest analogs are derived from patent literature (), which describes derivatives with imidazo-pyrrolo-pyrazine or pyrimidine cores. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Target/Activity
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(m-tolyl)methanone Pyridazine 1H-pyrrole, m-tolyl methanone Kinase inhibition (hypothesized)
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone Imidazo-pyrrolo-pyrazine Tetrahydro-2H-pyran-4-yl, methylpiperidine CNS disorders (e.g., epilepsy)
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone Imidazo-pyrrolo-pyrazine Pyrimidin-2-yl, methylpiperidine Anticancer (kinase selectivity)

Key Observations

  • Core Heterocycles: The pyridazine core in the target compound contrasts with the fused imidazo-pyrrolo-pyrazine systems in analogs.
  • Substituent Effects: The m-tolyl methanone group may enhance lipophilicity compared to the pyrimidin-2-yl or tetrahydro-2H-pyran-4-yl groups in analogs, influencing blood-brain barrier penetration or metabolic stability.
  • Synthetic Complexity : The target compound’s synthesis likely requires fewer steps than the imidazo-pyrrolo-pyrazine derivatives, which involve intricate ring-fusion reactions.

Pharmacological Considerations

In contrast, the imidazo-pyrrolo-pyrazine analogs in are optimized for CNS penetration due to their reduced polarity, as seen in the tetrahydro-2H-pyran-4-yl substituent .

Notes and Limitations

  • Evidence Gaps: The provided materials lack explicit pharmacological or crystallographic data (e.g., binding assays or X-ray structures) for the target compound.
  • Patent-Based Analysis : The structural comparison relies on patent disclosures (), which often omit detailed mechanistic or clinical data.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。